N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound characterized by the presence of several functional groups, including oxazinan, mesitylsulfonyl, and morpholinoethyl groups. The molecular structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves a multi-step process:
Preparation of the Oxazinan Intermediate: : The oxazinan ring is synthesized via cyclization reactions involving appropriate amine and aldehyde precursors under controlled conditions.
Introduction of Mesitylsulfonyl Group: : The oxazinan intermediate is then subjected to sulfonylation using mesitylene sulfonyl chloride in the presence of a base like pyridine to introduce the mesitylsulfonyl group.
Attachment of the Morpholinoethyl Group: : The morpholinoethyl moiety is incorporated through nucleophilic substitution reactions, often using morpholine and an appropriate alkylating agent.
Formation of Oxalamide: : The final oxalamide linkage is achieved via condensation reactions between the intermediate compounds and oxalyl chloride or its derivatives under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound typically scales up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative cleavage of the oxazinan ring under strong oxidizing conditions, forming smaller organic molecules.
Reduction: : Reduction reactions can target sulfonyl groups, potentially reducing them to sulfonamides or other derivatives.
Substitution: : Various nucleophilic substitution reactions can occur at the morpholinoethyl or mesitylsulfonyl sites.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Nucleophiles such as amines, thiols, or halides under mild to moderate temperatures.
Major Products
Oxidation typically results in smaller aldehydes, ketones, or carboxylic acids.
Reduction could yield sulfonamide derivatives.
Substitution reactions may lead to various substituted oxazinan or morpholinoethyl compounds.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Investigated for its potential as a catalyst or ligand in coordination chemistry.
Biology
Studied for its interaction with specific enzymes and proteins, potentially serving as an inhibitor or activator.
Medicine
Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.
Possible use as a scaffold in drug design and development.
Industry
Utilized in the synthesis of specialty chemicals and advanced materials.
Potential application in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action for N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is highly dependent on its interaction with molecular targets. Generally, its activity involves:
Binding to Enzymes or Receptors: : The compound may bind to active sites or allosteric sites on enzymes, altering their activity.
Pathway Modulation: : Interaction with signaling pathways, possibly affecting gene expression or protein synthesis.
Cellular Penetration: : Its structure facilitates crossing cell membranes, allowing intracellular activity.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups:
N1-((3-(4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-piperidinyl)oxalamide: : Differs primarily in the aromatic sulfonyl and piperidinyl groups, affecting its solubility and reactivity.
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide: : Lacks the mesityl group, leading to different steric and electronic properties.
Conclusion
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a versatile compound with significant potential in various scientific fields. Its complex structure and reactivity make it a valuable subject for further research and application development.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-16-13-17(2)20(18(3)14-16)33(29,30)26-6-4-10-32-19(26)15-24-22(28)21(27)23-5-7-25-8-11-31-12-9-25/h13-14,19H,4-12,15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMNHOCAATLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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